molecular formula C29H26N2O3 B11999915 N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide

Cat. No.: B11999915
M. Wt: 450.5 g/mol
InChI Key: AOCUCCVFLMGIMG-NDZAJKAJSA-N
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Description

This compound is a Schiff base-containing acetamide derivative characterized by a methylideneamino group (E-configuration) linked to a 4-[(4-methylphenyl)methoxy]phenyl moiety and a 4-phenylphenoxyacetamide chain. The electron-rich aromatic systems (methoxy and phenyl groups) and the Schiff base motif may enhance binding affinity to biological targets via hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C29H26N2O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C29H26N2O3/c1-22-7-9-24(10-8-22)20-33-27-15-11-23(12-16-27)19-30-31-29(32)21-34-28-17-13-26(14-18-28)25-5-3-2-4-6-25/h2-19H,20-21H2,1H3,(H,31,32)/b30-19+

InChI Key

AOCUCCVFLMGIMG-NDZAJKAJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-[(4-methylphenyl)methoxy]benzaldehyde and 2-(4-phenylphenoxy)acetamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Biological Activity

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 358.4 g/mol
  • IUPAC Name : 4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide
  • CAS No. : 444051-48-3

This compound features a Schiff base structure, which is significant for its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, affecting various biochemical pathways crucial for cellular processes. The compound's potential as an enzyme inhibitor makes it a candidate for further drug development, particularly in targeting cancer cells and microbial pathogens.

Anticancer Activity

Several studies have explored the anticancer properties of related compounds, indicating that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative of this compound demonstrated an IC50 value of 2.226 ± 0.28 µM against prostate cancer cell lines (PC-3) and 1.67 ± 0.18 µM against DU145 cells, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that similar derivatives exhibit activity against gram-positive and gram-negative bacteria.

  • Case Study : A related pyrazole derivative showed bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 4 µg/ml . This suggests that this compound may possess similar antimicrobial properties worth investigating.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values indicating cytotoxicity in cancer cells
AntimicrobialEffective against MRSA
Enzyme InhibitionPotential to inhibit key enzymes involved in cancer progression

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Activity Key Data Reference
Target Compound - 4-Methylbenzyloxy group
- Schiff base (E-configuration)
- 4-Phenylphenoxyacetamide
Not explicitly reported (inferred: potential protease/kinase inhibition) No direct activity data; structural similarity to antiviral agents
N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k) - Morpholinosulfonyl group
- p-Tolylamino substituent
COVID-19 protease inhibition IC₅₀: 1.2 μM (SARS-CoV-2 Mpro)
Melting point: 198–200°C
¹H-NMR (DMSO-d₆): δ 10.21 (s, 1H, NH)
2-[(2,4-Dimethylphenyl)-phenylsulfonylamino]-N-[[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide - Phenylsulfonylamino group
- 4-Nitrobenzyloxy substituent
Not reported (structural analog for solubility studies) LogP: 4.9 (predicted)
SMILES: CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)N+[O-])S(=O)(=O)C4=CC=CC=C4)C
N-[6-Methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide - Benzotriazole core
- Dual 4-methylphenoxy groups
UV absorption (material science applications) λmax: 345 nm (in ethanol)
Molecular weight: 415.5 g/mol
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide - Formyl group
- 4-Nitrophenylacetamide
Intermediate in anticancer drug synthesis Purity: ≥95%
Discontinued due to stability issues

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The morpholinosulfonyl group in compound 5k () enhances solubility and hydrogen-bonding capacity, critical for protease inhibition . In contrast, the target compound’s 4-phenylphenoxy group may reduce solubility but improve lipophilicity, favoring membrane penetration . Schiff base vs.

Spectroscopic and Physical Properties: The target compound’s methylideneamino group would exhibit characteristic ¹H-NMR shifts at δ 8.3–8.5 ppm (similar to imine protons in ) . Compared to N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonylacetamide (), the absence of sulfonyl groups in the target compound may result in a lower melting point (<200°C vs. 245°C in ) .

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